molecular formula C15H10N2O2 B12910834 4-Benzoylphthalazin-1(2H)-one CAS No. 105702-06-5

4-Benzoylphthalazin-1(2H)-one

Cat. No.: B12910834
CAS No.: 105702-06-5
M. Wt: 250.25 g/mol
InChI Key: YJLXNSIRBXGGED-UHFFFAOYSA-N
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Description

4-Benzoylphthalazin-1(2H)-one is a phthalazine derivative characterized by a benzoyl group (-COC₆H₅) at the 4-position of the phthalazinone core. Phthalazinones are heterocyclic compounds with a fused benzene and pyridazine ring system.

Properties

CAS No.

105702-06-5

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

4-benzoyl-2H-phthalazin-1-one

InChI

InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)15(19)17-16-13/h1-9H,(H,17,19)

InChI Key

YJLXNSIRBXGGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylphthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by benzoylation. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted phthalazinones, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of 4-benzoylphthalazin-1(2H)-one demonstrate significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been identified as potent inhibitors of poly (adenosine diphosphate-ribose) polymerases (PARP), which are crucial in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents in cancer treatment .
  • Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antibacterial and antifungal activities. They have been tested against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating varying degrees of efficacy . For example, specific compounds exhibited inhibition zones comparable to standard antibiotics in disc diffusion assays.
  • Cardiotonic Effects : The compound has been investigated for its potential as a cardiotonic agent. Its derivatives have shown vasorelaxant and antihypertensive properties, suggesting a role in cardiovascular therapies .
  • Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant effects, indicating potential use in treating epilepsy and other seizure disorders .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Study on Antitumor Activity : A recent study evaluated a series of synthesized derivatives against human cancer cell lines. The results indicated that specific modifications to the benzoyl group significantly enhanced cytotoxicity compared to the parent compound .
  • Antimicrobial Testing : In vitro studies demonstrated that certain derivatives exhibited strong antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship analysis provided insights into how modifications impact efficacy .

Mechanism of Action

The mechanism of action of 4-Benzoylphthalazin-1(2H)-one involves the inhibition of PARP enzymes. By binding to the active site of PARP, it prevents the enzyme from repairing DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells. This makes it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and electronic differences between 4-Benzoylphthalazin-1(2H)-one and related derivatives:

Compound Substituent at 4-Position Electronic Effect Key Structural Notes
This compound Benzoyl (-COC₆H₅) Electron-withdrawing Acyl group enhances polarity; may stabilize charge in binding interactions.
4-Benzyl-2H-phthalazin-1-one Benzyl (-CH₂C₆H₅) Electron-donating Alkyl chain increases hydrophobicity; common in antimicrobial agents .
4-Methylphthalazin-1(2H)-one Methyl (-CH₃) Electron-donating Simplest alkyl substituent; improves metabolic stability .
4-(4-Methylphenyl) derivatives 4-Methylphenyl Moderately electron-donating Dihedral angle of ~54° between aromatic rings; forms π-π interactions in crystal packing .

Key Observations :

  • The benzoyl group’s electron-withdrawing nature may reduce electron density on the phthalazinone ring, altering reactivity in nucleophilic substitutions compared to benzyl or methyl groups.
  • Bulky substituents (e.g., benzoyl, benzyl) influence crystal packing via van der Waals forces or hydrogen bonding, as seen in 4-(4-methylphenyl) derivatives forming C–H⋯O bonds and π-π stacks .

Comparison of Reactivity :

  • Benzoyl groups may require harsher reaction conditions due to steric hindrance and electronic deactivation.
  • Benzyl and methyl substituents are more readily introduced via SN2 mechanisms or Grignard reactions .

Activity Trends :

  • Electron-withdrawing groups (e.g., benzoyl) may enhance binding to polar enzyme active sites but reduce bioavailability.
  • Hydrophobic substituents (e.g., benzyl) improve lipophilicity, favoring antimicrobial activity .

Biological Activity

4-Benzoylphthalazin-1(2H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound is characterized by its phthalazine core with a benzoyl substituent at the 4-position. Its structural formula can be represented as follows:

C14H10N2O\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}

This compound exhibits properties that enable it to interact with various biological targets, leading to its potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation. In a comparative study, several derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines, including HT-29 (colorectal cancer) and PC-3 (prostate cancer) cells.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
1HT-295.12
2PC-36.45
3MCF-77.30

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study utilizing broth microdilution methods evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Mechanistic Studies

The biological activity of this compound has been linked to its ability to interact with specific molecular targets within cells. For example, studies have shown that it can inhibit key enzymes involved in cancer cell metabolism and proliferation.

Case Study: BRD4 Inhibition

A recent investigation focused on the inhibition of BRD4, a protein implicated in various cancers. The study synthesized multiple derivatives and assessed their inhibitory effects on BRD4 activity:

Table 3: BRD4 Inhibition by Derivatives of this compound

CompoundIC50 (µM)
DDT260.85
DDT301.20
DDT350.65

These results indicate that certain modifications to the phthalazinone structure can enhance its potency as a BRD4 inhibitor .

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound samples, and how can they be mitigated?

  • Methodological Answer :
  • Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect sub-ppm impurities.
  • Apply principal component analysis (PCA) to distinguish solvent artifacts from genuine synthetic byproducts .

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